molecular formula C10H14FN3O2 B7003003 N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide

Cat. No.: B7003003
M. Wt: 227.24 g/mol
InChI Key: PFCMGUQNKJMJDB-UHFFFAOYSA-N
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Description

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a pyridazine ring substituted with a carboxamide group and a side chain containing a fluorine atom, a hydroxyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-10(7-15,4-5-11)13-9(16)8-3-2-6-12-14-8/h2-3,6,15H,4-5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCMGUQNKJMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(CO)NC(=O)C1=NN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions

    Preparation of Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,4-diketones, under acidic conditions.

    Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the pyridazine derivative with an appropriate amine, such as ammonia or a primary amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Side Chain Addition: The side chain containing the fluorine, hydroxyl, and methyl groups can be introduced through a series of reactions, including halogenation, reduction, and hydroxylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the side chain can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group in the side chain can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    N-(4-fluoro-2-methylbutan-2-yl)pyridazine-3-carboxamide: Lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds.

    N-(4-fluoro-1-hydroxybutan-2-yl)pyridazine-3-carboxamide: Lacks the methyl group, which may influence its steric interactions with molecular targets.

Uniqueness

N-(4-fluoro-1-hydroxy-2-methylbutan-2-yl)pyridazine-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and methyl substituents, which confer specific electronic and steric properties. These features enhance its potential as a versatile scaffold in drug design and materials science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical behavior, applications, and unique characteristics

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